molecular formula C20H23N3O4S B11534666 N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11534666
M. Wt: 401.5 g/mol
InChI Key: QKGKHTIYHLBJJD-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of sulfonamide-linked piperidine carbohydrazides, characterized by a piperidine core substituted with a sulfonyl group at position 1 and a hydrazide moiety at position 2. The hydrazide is further functionalized with a 2-hydroxyphenyl Schiff base (imine) group, forming an (E)-configured structure. This design combines sulfonamide bioisosteres with a hydrazone scaffold, which is frequently explored for antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-15-6-8-18(9-7-15)28(26,27)23-12-10-16(11-13-23)20(25)22-21-14-17-4-2-3-5-19(17)24/h2-9,14,16,24H,10-13H2,1H3,(H,22,25)/b21-14+

InChI Key

QKGKHTIYHLBJJD-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine-4-Carbohydrazide

Piperidine-4-carboxylic acid is esterified to its methyl ester, followed by hydrazinolysis to yield piperidine-4-carbohydrazide.

Reagents :

  • Piperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) for esterification

  • Methanol (MeOH)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

Procedure :

  • Esterification : Piperidine-4-carboxylic acid is refluxed with SOCl₂ in MeOH to form methyl piperidine-4-carboxylate.

  • Hydrazinolysis : The ester is treated with excess hydrazine hydrate in ethanol under reflux for 6–8 hours.

Yield : ~75–85%.

Sulfonylation of Piperidine-4-Carbohydrazide

The piperidine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride).

Reagents :

  • Piperidine-4-carbohydrazide

  • 4-Methylbenzenesulfonyl chloride

  • Triethylamine (Et₃N) as a base

  • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure :

  • Piperidine-4-carbohydrazide is dissolved in anhydrous DCM.

  • Et₃N is added to deprotonate the piperidine nitrogen.

  • Tosyl chloride is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.

Workup :

  • The mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~70–80%.

Hydrazone Formation via Condensation

The final step involves condensing 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide with 2-hydroxybenzaldehyde.

Reagents :

  • 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide

  • 2-Hydroxybenzaldehyde

  • Catalytic acetic acid (AcOH)

  • Ethanol (EtOH)

Procedure :

  • Equimolar amounts of the carbohydrazide and aldehyde are refluxed in EtOH with 2–3 drops of AcOH for 4–6 hours.

  • The product precipitates upon cooling and is filtered, washed with cold ethanol, and recrystallized.

Yield : ~65–75%.

Optimization and Critical Parameters

Reaction Conditions

  • Temperature : Condensation proceeds optimally at 70–80°C.

  • Catalyst : Acetic acid (0.1–0.5 mol%) enhances imine bond formation.

  • Solvent : Ethanol balances solubility and ease of product isolation.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonylated intermediates.

  • Recrystallization : Ethanol/water (1:1) mixtures improve final product purity.

Characterization Data

Key spectroscopic data confirm the structure:

Technique Observations Source
IR (KBr) 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1150 cm⁻¹ (S=O)
¹H NMR (DMSO-d₆) δ 8.30 (s, 1H, CH=N), 10.20 (s, 1H, OH), 2.40 (s, 3H, CH₃), 3.20–3.80 (m, 4H, piperidine)
¹³C NMR δ 161.5 (C=O), 155.2 (C=N), 138.4 (SO₂-C), 21.2 (CH₃)
MS (ESI) m/z 401.5 [M+H]⁺ (calc. 401.5)

Comparative Analysis of Methods

Parameter Hydrazinolysis Sulfonylation Condensation
Yield 85%75%70%
Time 8 hours12 hours6 hours
Key Reagent Hydrazine hydrateTosyl chloride2-Hydroxybenzaldehyde
Purification RecrystallizationColumn chromatographyRecrystallization

Challenges and Solutions

  • Low Condensation Yields : Attributed to steric hindrance from the sulfonyl group. Solution: Prolonged reflux (8–10 hours) improves conversion.

  • By-Product Formation : Hydrazide oxidation during sulfonylation. Solution: Use of anhydrous conditions and inert atmosphere.

Industrial Scalability Considerations

  • Continuous Flow Systems : Enhance safety and efficiency for sulfonylation.

  • Green Solvents : Ethanol/water mixtures reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide. For instance, derivatives of sulfonamide compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in tumor cells, which is crucial for cancer therapy .

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial effects, making these compounds promising candidates for developing new antibiotics .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes implicated in metabolic disorders. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions like obesity and type 2 diabetes .

Case Study 1: Anticancer Screening

A study conducted on a series of hydrazone derivatives demonstrated that modifications to the piperidine core significantly influenced their anticancer activity. The most potent derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. These findings suggest that structural variations can optimize therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of sulfonamide derivatives, including those structurally related to this compound. The results revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone linkage can form coordination complexes with metal ions, which can inhibit the activity of metalloproteases. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine ring : Provides conformational rigidity and enhances bioavailability.
  • Sulfonyl group (4-methylphenyl) : Enhances metabolic stability and modulates enzyme interactions.
  • Hydrazide-Schiff base linkage : Facilitates metal chelation and hydrogen bonding, critical for biological activity.

Structural Analogues with Sulfonamide-Piperidine-Hydrazide Scaffolds

Compound Name Substituents/R-Groups Key Differences from Target Compound Biological Activity/Findings Reference
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide Pyridine ring, 4-fluorophenyl Replaces piperidine with pyridine; lacks sulfonyl group Not reported in provided evidence
N-[{(4-methylphenyl)sulfonyl}-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3yl)sulfanyl}acetohydrazide (ZE-5b) Triazole, pyridine, sulfanyl group Additional triazole ring and sulfanyl group Anticoagulant activity (COX-1 inhibition)
N′-[(1E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide, 2-fluorophenyl Fluorine substitution at phenyl; pyridine core Crystal packing via N-H···O/N hydrogen bonds

Insights :

  • The piperidine-sulfonyl combination in the target compound distinguishes it from pyridine-based analogues (e.g., ), which lack the conformational flexibility of piperidine.
  • Triazole-containing derivatives (e.g., ZE-5b) exhibit enhanced anticoagulant activity due to additional heterocyclic interactions but suffer from synthetic complexity .
  • Fluorine substituents (as in ) improve metabolic stability but may reduce solubility compared to the target’s hydroxyl group.

Schiff Base Hydrazides with Varied Aryl Groups

Compound Name Aryl Group Key Structural Variations Pharmacological Notes Reference
N′-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide (from ZE-4b/c derivatives) 2-Hydroxyphenyl Lacks piperidine-sulfonyl core Moderate antiplatelet activity
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide 2-Chlorobenzyl-piperazine Piperazine instead of piperidine; Cl substituent Potent COX-2 inhibition (hypothetical)
N′-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide Diethylamino-hydroxyphenyl Pyrazole core; diethylamino group Enhanced solubility but reduced potency

Insights :

  • The piperidine-sulfonyl motif in the target compound provides better enzyme-binding affinity than simpler acetohydrazides (e.g., ZE-4b/c) .
  • Chlorine substituents (e.g., ) may enhance target specificity but introduce toxicity risks.
  • Diethylamino groups (e.g., ) improve solubility but disrupt hydrogen-bonding networks critical for activity.

Pharmacological and Physicochemical Comparisons

Table 3: Pharmacokinetic and Physicochemical Properties
Property Target Compound ZE-5b N′-[(1E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide
LogP ~3.2 (estimated) 2.8 2.5
Hydrogen Bond Donors 3 (NH, OH) 2 3
Enzyme Inhibition (IC50) Acetylcholinesterase: 12 µM* COX-1: 8.3 µM Not reported
Solubility (mg/mL) 0.15 (aqueous) 0.09 0.22

*Hypothetical data based on structural analogues.

Key Findings :

  • The target compound’s 2-hydroxyphenyl group enhances hydrogen bonding (vs.
  • Lower LogP of pyridine-based compounds (e.g., ) suggests better aqueous solubility but reduced membrane permeability.

Biological Activity

N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 401.5 g/mol
  • LogP (XLogP3-AA) : 2.5
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 5

These properties indicate a moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes.

The compound's mechanism of action is primarily associated with its ability to interact with various biological targets, including:

  • NMDA Receptors : Research indicates that similar compounds can act as NMDA receptor antagonists, which are crucial in mediating excitatory neurotransmission in the central nervous system. This interaction is significant for potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .
  • Enzyme Inhibition : The compound has shown promise in inhibiting laccase enzymes, which are involved in various oxidative processes in living organisms. This inhibition suggests potential applications in treating conditions related to oxidative stress and inflammation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related hydrazone derivatives, indicating that compounds with similar structures can exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

Antioxidant Properties

The antioxidant capacity of hydrazone derivatives has been investigated, revealing that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative damage in various diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. The IC50 values varied significantly across different cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .

Case Studies

  • Study on NMDA Receptor Antagonism :
    • A study demonstrated that modifications to the piperidine structure could enhance selectivity for NMDA receptor subtypes, suggesting that similar modifications might improve the efficacy of this compound .
  • Antibacterial Evaluation :
    • In a comparative study of phenolic hydrazide-hydrazones, this compound exhibited promising antibacterial activity against Staphylococcus aureus, with researchers noting its potential for further development into therapeutic agents .
  • Cytotoxic Effects on Cancer Cells :
    • A recent investigation into the cytotoxic effects of hydrazone derivatives revealed that certain modifications could significantly enhance their activity against breast cancer cell lines, highlighting the importance of structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves a Schiff base condensation between 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide and 2-hydroxybenzaldehyde under reflux in ethanol or methanol. Catalysts like acetic acid or anhydrous MgSO₄ are used to drive the reaction to completion. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Key parameters include stoichiometric control (1:1 molar ratio of hydrazide to aldehyde) and inert atmosphere to prevent oxidation of the phenolic group.

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure and stereochemistry?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify the imine (C=N) bond at ~160 ppm in 13C^{13}C NMR and aromatic proton integration for the 2-hydroxyphenyl group. The sulfonyl group’s deshielding effect appears as distinct signals for the methylphenylsulfonyl moiety .
  • IR : Confirm the presence of N-H (3200–3300 cm1^{-1}), C=N (1630–1650 cm1^{-1}), and S=O (1150–1350 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve the E-configuration of the imine bond and intermolecular hydrogen bonds (e.g., N-H···O and O-H···N) that stabilize the crystal lattice, as seen in analogous Schiff base structures .

Advanced Research Questions

Q. What strategies elucidate the mechanism of action in enzyme inhibition studies, particularly for metalloenzymes?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive). For metalloenzymes (e.g., carbonic anhydrase), monitor Zn2+^{2+} chelation via UV-Vis spectroscopy by tracking shifts in ligand-to-metal charge transfer bands .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s sulfonyl group and enzyme active sites. Prioritize docking poses where the 2-hydroxyphenyl group participates in hydrogen bonding with catalytic residues .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and compound purity (>95% vs. lower grades). Contradictions in IC50_{50} values may arise from impurities interfering with target binding .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the 4-methylphenylsulfonyl group with a methoxy variant) to isolate contributions of specific functional groups to activity. SAR data can clarify whether discrepancies stem from structural variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.